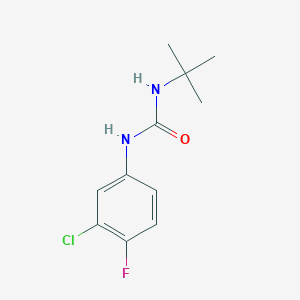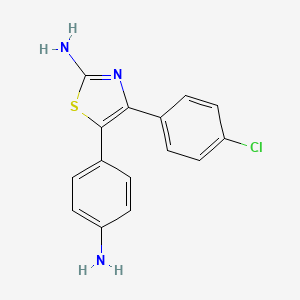
N-(tert-butyl)-N'-(3-chloro-4-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-N'-(3-chloro-4-fluorophenyl)urea, also known as TBFU, is a chemical compound that has been extensively used in scientific research. TBFU belongs to the class of urea-based compounds, which are widely used in medicinal chemistry due to their biological activity and pharmacological potential.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-N'-(3-chloro-4-fluorophenyl)urea is not fully understood, but it has been proposed to act by inhibiting protein kinase CK2. Protein kinase CK2 is a serine/threonine kinase that plays a key role in cell proliferation, survival, and apoptosis. N-(tert-butyl)-N'-(3-chloro-4-fluorophenyl)urea has been shown to inhibit the activity of CK2, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. N-(tert-butyl)-N'-(3-chloro-4-fluorophenyl)urea has also been reported to inhibit the activity of other kinases, including JAK2 and FLT3, which are involved in cancer and other diseases.
Biochemical and Physiological Effects
N-(tert-butyl)-N'-(3-chloro-4-fluorophenyl)urea has been shown to have several biochemical and physiological effects. N-(tert-butyl)-N'-(3-chloro-4-fluorophenyl)urea has been reported to induce cell cycle arrest and apoptosis in cancer cells. N-(tert-butyl)-N'-(3-chloro-4-fluorophenyl)urea has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis. N-(tert-butyl)-N'-(3-chloro-4-fluorophenyl)urea has been reported to inhibit the activity of MMP-2 and MMP-9, which are involved in the degradation of extracellular matrix and tumor invasion. N-(tert-butyl)-N'-(3-chloro-4-fluorophenyl)urea has also been shown to have anti-inflammatory and antifungal activity.
Advantages and Limitations for Lab Experiments
N-(tert-butyl)-N'-(3-chloro-4-fluorophenyl)urea has several advantages for lab experiments. N-(tert-butyl)-N'-(3-chloro-4-fluorophenyl)urea is a relatively stable compound that can be easily synthesized and purified. N-(tert-butyl)-N'-(3-chloro-4-fluorophenyl)urea has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. N-(tert-butyl)-N'-(3-chloro-4-fluorophenyl)urea has been shown to have anticancer activity against various cancer cell lines, making it a potential therapeutic agent. However, N-(tert-butyl)-N'-(3-chloro-4-fluorophenyl)urea also has some limitations for lab experiments. N-(tert-butyl)-N'-(3-chloro-4-fluorophenyl)urea is a relatively toxic compound, and its use requires proper safety precautions. N-(tert-butyl)-N'-(3-chloro-4-fluorophenyl)urea has not been extensively studied in clinical trials, and its potential side effects and toxicity in humans are not well understood.
Future Directions
There are several future directions for the study of N-(tert-butyl)-N'-(3-chloro-4-fluorophenyl)urea. One potential direction is the development of N-(tert-butyl)-N'-(3-chloro-4-fluorophenyl)urea derivatives with improved pharmacological properties and reduced toxicity. Another direction is the study of N-(tert-butyl)-N'-(3-chloro-4-fluorophenyl)urea in combination with other anticancer agents to improve its efficacy. The role of N-(tert-butyl)-N'-(3-chloro-4-fluorophenyl)urea in the regulation of protein kinase CK2 and other kinases should also be further investigated. Finally, the potential use of N-(tert-butyl)-N'-(3-chloro-4-fluorophenyl)urea as a therapeutic agent for other diseases, such as inflammation and fungal infections, should be explored.
Conclusion
In conclusion, N-(tert-butyl)-N'-(3-chloro-4-fluorophenyl)urea is a urea-based compound that has been extensively used in scientific research due to its potential as a therapeutic agent. N-(tert-butyl)-N'-(3-chloro-4-fluorophenyl)urea has been shown to have anticancer activity against various cancer cell lines, anti-inflammatory and antifungal activity. N-(tert-butyl)-N'-(3-chloro-4-fluorophenyl)urea inhibits the activity of protein kinase CK2, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. N-(tert-butyl)-N'-(3-chloro-4-fluorophenyl)urea has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of N-(tert-butyl)-N'-(3-chloro-4-fluorophenyl)urea, including the development of N-(tert-butyl)-N'-(3-chloro-4-fluorophenyl)urea derivatives with improved pharmacological properties and the study of N-(tert-butyl)-N'-(3-chloro-4-fluorophenyl)urea in combination with other anticancer agents.
Synthesis Methods
The synthesis of N-(tert-butyl)-N'-(3-chloro-4-fluorophenyl)urea involves the reaction of 3-chloro-4-fluoroaniline with tert-butyl isocyanate in the presence of a base. The reaction proceeds through the formation of an intermediate carbamate, which is then dehydrated to form N-(tert-butyl)-N'-(3-chloro-4-fluorophenyl)urea. The yield of N-(tert-butyl)-N'-(3-chloro-4-fluorophenyl)urea can be improved by using a solvent-free method, which involves grinding the reactants together in a mortar and pestle. This method has been reported to give a higher yield of N-(tert-butyl)-N'-(3-chloro-4-fluorophenyl)urea compared to traditional solvent-based methods.
Scientific Research Applications
N-(tert-butyl)-N'-(3-chloro-4-fluorophenyl)urea has been extensively used in scientific research due to its potential as a therapeutic agent. N-(tert-butyl)-N'-(3-chloro-4-fluorophenyl)urea has been shown to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-(tert-butyl)-N'-(3-chloro-4-fluorophenyl)urea has also been reported to have anti-inflammatory and antifungal activity. In addition, N-(tert-butyl)-N'-(3-chloro-4-fluorophenyl)urea has been used as a tool compound to study the role of protein kinase CK2 in cancer and other diseases.
properties
IUPAC Name |
1-tert-butyl-3-(3-chloro-4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFN2O/c1-11(2,3)15-10(16)14-7-4-5-9(13)8(12)6-7/h4-6H,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGVKORPTIVFDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC(=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl-3-(3-chloro-4-fluorophenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)-N-{[2-(2-pyridinyl)-5-pyrimidinyl]methyl}methanamine](/img/structure/B5495868.png)
![N-[2-(4-fluorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5495873.png)
![3-({[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5495880.png)
![2-[2-(2-methylphenyl)vinyl]-3-(2-naphthyl)-4(3H)-quinazolinone](/img/structure/B5495901.png)

![5-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5495913.png)
![N-methyl-N-(2-phenylethyl)-1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B5495915.png)

![{2-[rel-(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5495927.png)
![2-(methylamino)-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]nicotinamide](/img/structure/B5495930.png)
![3-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5495936.png)


![N-[({4-[chloro(difluoro)methoxy]phenyl}amino)carbonyl]-4-(trifluoromethyl)benzamide](/img/structure/B5495958.png)